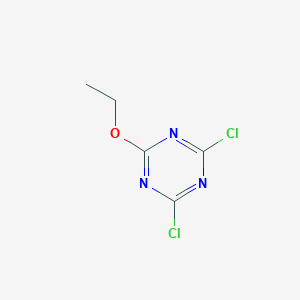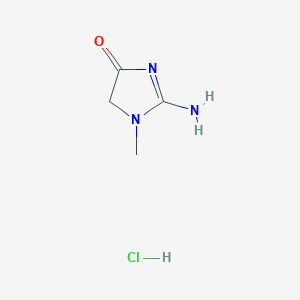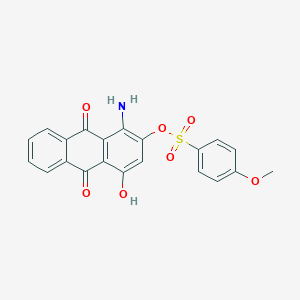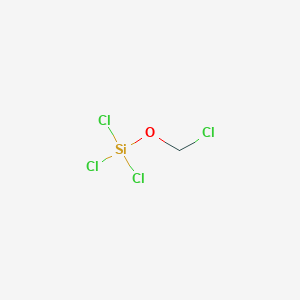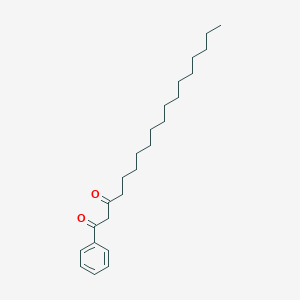
1,2-双(3-茚基)乙烷
描述
科学研究应用
1H-Indene, 3,3’-(1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
作用机制
1,2-Bis(3-indenyl)ethane, also known as 1,2-di(1H-inden-3-yl)ethane, 1H-Indene, 3,3’-(1,2-ethanediyl)bis-, or 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, is an intriguing compound with potential applications in various fields.
Mode of Action
It is known to be used in the synthesis of rac-(ebi)zr(nme 2) 2 (ebi=ethylene-1,2-bis(1-indenyl)) by elimination reaction with zr(nme 2) 4 .
Result of Action
1,2-Bis(3-indenyl)ethane may be used for the preparation of chiral polymerization catalysts
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of indene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the ethylene bridge between the two indene units .
Industrial Production Methods: Industrial production of 1H-Indene, 3,3’-(1,2-ethanediyl)bis- often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product from reaction mixtures .
化学反应分析
Types of Reactions: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or nitro groups onto the indene rings .
相似化合物的比较
1H-Indene, 2,2’-(1,2-ethanediyl)bis[3-methyl-]: Similar structure with additional methyl groups.
1H-Indene, 1-ethyl-2,3-dihydro-: Contains an ethyl group and is partially hydrogenated.
1H-Indene, 3,3’-(1,2-ethanediyl)bis[5,6-dimethyl-]: Features additional methyl groups on the indene rings.
Uniqueness: 1H-Indene, 3,3’-(1,2-ethanediyl)bis- is unique due to its specific ethylene bridge connecting two indene units, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to its analogs .
属性
IUPAC Name |
3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885060 | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18657-57-3 | |
| Record name | 1,2-Bis(3-indenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,2-bis(3-indenyl)ethane and its significance in organometallic chemistry?
A: 1,2-Bis(3-indenyl)ethane (C20H18) is a hydrocarbon featuring two indenyl groups bridged by an ethylene linker. This structure is particularly important because it enables the formation of ansa-metallocene complexes. [, ] In these complexes, the 1,2-bis(3-indenyl)ethane acts as a chelating ligand, coordinating to a metal center (like Zirconium, Titanium, Tungsten, Molybdenum, or Ruthenium) through the five-membered rings of the indenyl moieties. This "bridged" configuration offers several advantages, such as enhanced thermal stability and control over the stereochemistry of the resulting complexes, making them valuable in catalytic applications. [, , ]
Q2: How does the structure of 1,2-bis(3-indenyl)ethane influence the stereochemistry of the metallocene complexes it forms?
A: The ethylene bridge in 1,2-bis(3-indenyl)ethane restricts the rotation of the indenyl rings, leading to the formation of two distinct stereoisomers: rac and meso. [, ] The rac isomers, with their two indenyl rings oriented in the same direction, are often favored in catalytic reactions due to their higher activity and selectivity. [, ] This stereochemical control is a significant advantage in asymmetric synthesis, allowing for the selective formation of desired enantiomers.
Q3: What are the common synthetic routes for incorporating 1,2-bis(3-indenyl)ethane into metallocene complexes?
A: A common approach involves reacting dilithiated 1,2-bis(3-indenyl)ethane with metal carbonyl complexes, such as M(CO)5(THF) (M = Mo, W). [] Another widely used method is the amine elimination reaction, where 1,2-bis(3-indenyl)ethane reacts with metal amide complexes like Zr(NMe2)4 or Ti(NC3H6)4. [, ] The choice of synthetic route can influence the yield, purity, and isomeric ratio of the resulting metallocene complex.
Q4: What are the primary catalytic applications of metallocene complexes derived from 1,2-bis(3-indenyl)ethane?
A4: Metallocene complexes incorporating 1,2-bis(3-indenyl)ethane have demonstrated significant potential as catalysts in various reactions:
- Alkene Polymerization: They are highly active catalysts for the polymerization of olefins, enabling the production of polymers with controlled molecular weight and tacticity. []
- Asymmetric Hydrogenation: These complexes can act as chiral catalysts for the asymmetric hydrogenation of alkenes, facilitating the synthesis of enantiomerically enriched compounds. []
- Asymmetric Synthesis of Allylic Amines: They have been utilized in the asymmetric synthesis of allylic amines, crucial building blocks in organic synthesis. []
- Asymmetric Carbomagnesiation: These complexes serve as efficient catalysts for asymmetric carbomagnesiation reactions, providing a route to chiral organometallic reagents. []
Q5: How do the properties of the metal center influence the catalytic activity of 1,2-bis(3-indenyl)ethane-based metallocene complexes?
A: The choice of the metal center significantly impacts the catalytic properties of these complexes. For instance, zirconium-based complexes often exhibit high activity in olefin polymerization, while titanium-based complexes are preferred for asymmetric reductions. [, ] The electronic and steric properties of the metal center dictate the reactivity and selectivity of the catalyst.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



